Cas no 299935-39-0 (5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine)

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an aminyl group at the 2-position and a cyclopentylmethyl moiety at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The cyclopentylmethyl group enhances lipophilicity, potentially improving membrane permeability, while the thiadiazole scaffold offers stability and versatility for further functionalization. The amine functionality provides a handle for derivatization, making it a valuable intermediate in medicinal chemistry. Its well-defined synthesis route ensures consistent purity, supporting research and development efforts. This compound is particularly relevant in the exploration of bioactive molecules targeting enzyme inhibition or receptor modulation.
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine structure
299935-39-0 structure
Product Name:5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
CAS No:299935-39-0
MF:C8H13N3S
MW:183.273919820786
MDL:MFCD02612285
CID:1075348
PubChem ID:4357529
Update Time:2025-10-28

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
    • AKOS003305888
    • DB-107169
    • G22490
    • A912771
    • SCHEMBL15884450
    • SY185381
    • F2169-0954
    • 2-Amino-5-(cyclopentylmethyl)-1,3,4-thiadiazole
    • ALBB-002003
    • STK408828
    • Z277110394
    • EN300-69319
    • DTXSID80402321
    • 299935-39-0
    • LS-01149
    • MFCD02612285
    • MDL: MFCD02612285
    • Inchi: 1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
    • InChI Key: WELHTTQQQDXIDI-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CC1CCCC1

Computed Properties

  • Exact Mass: 183.08301860g/mol
  • Monoisotopic Mass: 183.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80Ų

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C994098-50mg
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0
50mg
$ 70.00 2022-06-06
TRC
C994098-100mg
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0
100mg
$ 95.00 2022-06-06
TRC
C994098-500mg
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0
500mg
$ 340.00 2022-06-06
Chemenu
CM113853-1g
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0 95%
1g
$240 2021-08-06
Chemenu
CM113853-5g
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0 95%
5g
$720 2021-08-06
Chemenu
CM113853-10g
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0 95%
10g
$1080 2021-08-06
abcr
AB378038-500 mg
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0
500MG
€313.80 2022-06-10
abcr
AB378038-1 g
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0
1g
€384.00 2022-06-10
abcr
AB378038-5 g
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0
5g
€1,008.00 2022-06-10
Chemenu
CM113853-1g
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
299935-39-0 95%
1g
$471 2023-03-07

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:299935-39-0)5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Order Number:A912771
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:46
Price ($):389.0
Email:sales@amadischem.com

Additional information on 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

Introduction to 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (CAS No. 299935-39-0) and Its Emerging Applications in Chemical Biology

The compound 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (CAS No. 299935-39-0) represents a fascinating molecular scaffold that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its cyclopentylmethyl substituent and thiadiazole core, exhibits a unique combination of structural and functional properties that make it a promising candidate for various biological applications.

Thiadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopentylmethyl group into the thiadiazole framework introduces steric and electronic modifications that can influence the compound's binding affinity and pharmacokinetic profile. Such structural features have been strategically exploited in recent years to develop novel therapeutic agents with enhanced efficacy and reduced toxicity.

Recent studies have highlighted the potential of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine as a lead compound in the development of inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and neurodegeneration. The thiadiazole ring serves as a key pharmacophore, interacting with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking mechanisms. The cyclopentylmethyl group further modulates these interactions by providing steric bulk and influencing the compound's solubility in both aqueous and organic environments.

In the realm of oncology, thiadiazole derivatives have been extensively investigated for their ability to modulate kinase activity and inhibit tumor growth. Preliminary in vitro studies on 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine have demonstrated its potential to interfere with the signaling pathways involved in cell proliferation and survival. Specifically, this compound has shown promise in inhibiting the activity of tyrosine kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell division.

Moreover, the structural versatility of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine allows for further derivatization to enhance its biological activity. Researchers have explored various synthetic strategies to modify the cyclopentylmethyl group or introduce additional functional groups into the molecule. These modifications aim to optimize pharmacokinetic parameters such as bioavailability, metabolic stability, and target specificity. For instance, incorporating fluorine atoms or other halogenated substituents has been shown to improve binding affinity to certain protein targets.

The compound's chemical stability under physiological conditions is another critical factor that contributes to its suitability for pharmaceutical applications. 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine exhibits good resistance to hydrolysis and oxidation, ensuring its integrity during storage and administration. This stability is particularly important for oral formulations where degradation could lead to reduced efficacy or the formation of harmful byproducts.

Advances in computational chemistry have also played a pivotal role in understanding the molecular interactions of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine with biological targets. Molecular docking simulations have been employed to predict binding modes and identify key residues involved in drug-receptor interactions. These computational approaches complement experimental studies by providing insights into the structural basis of biological activity. Additionally, virtual screening techniques have accelerated the identification of novel derivatives with enhanced potency and selectivity.

In conclusion,5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (CAS No. 299935-39-0) represents a structurally intriguing compound with significant potential in drug discovery and development. Its unique combination of pharmacophoric features makes it an attractive scaffold for designing therapeutics targeting various diseases. As research continues to uncover new applications for this compound,its role in advancing chemical biology and pharmaceutical innovation is poised to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:299935-39-0)5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
A912771
Purity:99%
Quantity:1g
Price ($):389.0
Email